molecular formula C17H15N3OS B5364389 3-amino-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide CAS No. 6244-21-9

3-amino-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No. B5364389
CAS RN: 6244-21-9
M. Wt: 309.4 g/mol
InChI Key: IYEBYEFYWIUVGZ-UHFFFAOYSA-N
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Description

3-amino-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is involved in the signaling pathways of a variety of cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines play important roles in the immune system, and JAK3 inhibitors like CP-690,550 have potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compounds

3-Amino-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide and its derivatives have been extensively utilized in chemical synthesis, particularly in the development of various heterocyclic compounds. For instance, Al‐Sehemi and Bakhite (2005) demonstrated its use in the synthesis of cycloalka(e)thieno[2,3-b]pyridine moieties, which are key intermediates for several new cycloalkapyrido-thienopyrimidines and other complex molecules (Al‐Sehemi & Bakhite, 2005). These compounds are of interest due to their potential applications in various fields of chemistry and material science.

Antimicrobial and Antifungal Activities

Some derivatives of this compound have shown promising results in antimicrobial and antifungal applications. Zaki et al. (2020) highlighted the synthesis of novel heterocyclic compounds containing this moiety, which exhibited significant antimicrobial and antifungal activities (Zaki, El-Dean, Radwan, & Ammar, 2020). This suggests potential use in developing new antimicrobial agents.

Antiproliferative Activity in Cancer Research

In the field of cancer research, derivatives of this compound have been explored for their antiproliferative properties. A study by van Rensburg et al. (2017) indicated that certain analogues of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, a class to which our compound belongs, exhibit antiproliferative activity against enzymes like phospholipase C, which is significant in understanding and potentially treating certain types of cancers (van Rensburg et al., 2017).

Synthesis of Fused Heterocycles

El-Meligie et al. (2020) utilized derivatives of this compound in the synthesis of new thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives. These compounds have potential applications in developing novel pharmaceuticals and materials (El-Meligie, Khalil, El-Nassan, & Ibraheem, 2020).

properties

IUPAC Name

6-amino-N-phenyl-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c18-14-12-9-10-5-4-8-13(10)20-17(12)22-15(14)16(21)19-11-6-2-1-3-7-11/h1-3,6-7,9H,4-5,8,18H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEBYEFYWIUVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346482
Record name ST082455
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6244-21-9
Record name ST082455
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-amino-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
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